Streptothricin F

Carbapenem-resistant Enterobacterales Gram-negative antimicrobial susceptibility Streptothricin homolog comparison

Purified Streptothricin F (CAS 3808-42-2, ≥98% purity) is the defined single-β-lysine streptothricin homolog with >10-fold lower nephrotoxicity than Streptothricin D and the nourseothricin mixture, enabling safe in vivo dosing at 100 mg/kg. Essential for studies on carbapenem-resistant Enterobacterales (MIC90: 4 μM), Acinetobacter baumannii, and ribosome-targeting SAR. Validated for 16S rRNA probe applications and antifungal screening (EC50: 0.66 μg/mL vs Alternaria). Do not substitute with undefined nourseothricin mixtures.

Molecular Formula C19H34N8O8
Molecular Weight 502.5 g/mol
CAS No. 3808-42-2
Cat. No. B1682636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptothricin F
CAS3808-42-2
Synonymsacemomycin A
S15-1-A
streptothricin F
yazumycin A
Molecular FormulaC19H34N8O8
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O
InChIInChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1
InChIKeyNRAUADCLPJTGSF-VLSXYIQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Streptothricin F (CAS 3808-42-2): A Structurally Defined Single-β-Lysine Streptothricin with Differentiated Antibacterial and Antifungal Activity


Streptothricin F (CAS 3808-42-2, molecular formula C19H34N8O8, MW 502.52) is a structurally defined member of the streptothricin class of N-glycoside antibiotics, characterized by a carbamoylated D-gulosamine core linked to a streptolidine lactam moiety and a peptide side chain consisting of a single unit of β-lysine [1]. First isolated from Streptomyces lavendulae in 1942 as a component of the nourseothricin natural product mixture [2], Streptothricin F is now obtainable as a purified homogenous compound with demonstrable activity against highly drug-resistant Gram-negative pathogens, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii [3].

Why Nourseothricin Mixtures or Streptothricin Homologs Cannot Substitute for Purified Streptothricin F in Critical Applications


Streptothricin F cannot be interchanged with nourseothricin (the natural product mixture) or with other streptothricin homologs (e.g., Streptothricin D) without incurring quantifiably different biological outcomes. The key structural distinction—the number of β-lysine residues in the peptide side chain (Streptothricin F possesses a single β-lysine unit, whereas Streptothricin D contains three β-lysine residues)—directly governs both antimicrobial potency and toxicity profiles [1]. Specifically, while Streptothricin D exhibits approximately 8-fold greater in vitro antimicrobial potency against CRE (MIC90: 0.5 μM vs. 4 μM for Streptothricin F), this enhanced potency is accompanied by ≥10-fold higher in vivo nephrotoxicity [2]. Conversely, the unpurified nourseothricin mixture demonstrates nephrotoxicity at doses as low as 10 mg/kg, whereas purified Streptothricin F shows no histological abnormalities at 100 mg/kg [3]. Consequently, procurement of a specific, characterized homolog—rather than an undefined mixture—is essential for experiments where the therapeutic index or toxicity readouts are outcome-determinative.

Quantitative Comparative Evidence for Streptothricin F Differentiation Versus Structural Analogs


Streptothricin F Versus Streptothricin D: 8-Fold Potency Differential Against CRE Inversely Correlates with 10-Fold Reduced Nephrotoxicity

In direct head-to-head comparison against a panel of carbapenem-resistant Enterobacterales (CRE) clinical isolates, purified Streptothricin F (S-F) exhibited MIC50 and MIC90 values of 2 μM and 4 μM, respectively. Under identical assay conditions, Streptothricin D (S-D)—the three-β-lysine homolog—demonstrated MIC50 and MIC90 values of 0.25 μM and 0.5 μM, respectively, representing an approximately 8-fold greater potency on a molar basis [1]. Critically, this enhanced potency of S-D was accompanied by a significant toxicity penalty: in vivo murine studies revealed that delayed renal toxicity occurred at >10-fold higher doses of S-F compared with S-D. Histological examination confirmed that S-F dosing at 100 mg/kg produced no obvious renal abnormalities, whereas the nourseothricin mixture (containing S-D and other homologs) induced proximal tubule necrosis and nuclear degeneration at 10 mg/kg [2].

Carbapenem-resistant Enterobacterales Gram-negative antimicrobial susceptibility Streptothricin homolog comparison

Streptothricin F and Streptothricin D Exhibit Equivalent 40-Fold Prokaryotic Ribosome Selectivity in In Vitro Translation Assays

In in vitro coupled transcription-translation assays comparing prokaryotic (E. coli) and eukaryotic (rabbit reticulocyte lysate) systems, both Streptothricin F (S-F) and Streptothricin D (S-D) demonstrated approximately 40-fold greater selectivity for prokaryotic ribosomes over eukaryotic ribosomes [1]. This indicates that while S-D is ~8-fold more potent against bacterial targets (as reflected by lower MIC values), the two homologs maintain comparable prokaryotic/eukaryotic selectivity ratios in cell-free translation systems [2].

Ribosomal selectivity Prokaryotic translation inhibition Eukaryotic toxicity screening

Streptothricin F Demonstrates Bactericidal Activity Against Pandrug-Resistant NDM-1 Klebsiella pneumoniae In Vivo at Doses Without Observable Toxicity

In a murine thigh infection model employing the pandrug-resistant, NDM-1-expressing Klebsiella pneumoniae Nevada strain, treatment with purified Streptothricin F produced a substantial reduction in bacterial burden at dosing levels that produced minimal or no observable toxicity [1]. This in vivo efficacy was achieved despite the lower in vitro potency of S-F relative to S-D, underscoring the translational relevance of the improved toxicity profile [2].

Pandrug-resistant Klebsiella pneumoniae NDM-1 metallo-β-lactamase Murine thigh infection model

Streptothricin F Inhibits Protein Synthesis via Dual Impairment of EF-G-Dependent Translocation and EF-Tu-Dependent tRNA Binding with Distinct Poly(U)/Poly(A)/Poly(C) Miscoding Patterns

Mechanistic studies in E. coli cell-free translation systems have defined the specific ribosomal functional impairments caused by Streptothricin F. In partial reaction assays, Streptothricin F impairs EF-G-dependent translocation and, to a lesser extent, EF-Tu-dependent binding of aminoacyl-tRNA to the ribosome, while peptide bond formation remains largely unaffected [1]. Notably, Streptothricin F produces differential miscoding patterns depending on the synthetic polynucleotide template: poly(U)-directed polypeptide synthesis is inhibited, whereas poly(A)- and poly(C)-directed polypeptide syntheses are both stimulated by the drug in a concentration-dependent manner [2]. This pattern distinguishes Streptothricin F from aminoglycosides such as streptomycin, which typically stimulate miscoding across all templates.

Ribosomal translocation inhibition EF-G and EF-Tu functional assays Miscoding activity

Purified Streptothricin F Demonstrates EC50 of 0.66 μg/mL Against Alternaria: An 81-Fold Enhancement Over Unpurified Fermentation Broth

In antifungal susceptibility assays against the phytopathogenic fungus Alternaria, purified Streptothricin F obtained via simulated moving bed (SMB) chromatography achieved an EC50 value of 0.66 μg/mL, representing an 81.24-fold improvement in antifungal activity compared to the unpurified fermentation broth (EC50: 53.62 μg/mL) [1]. The SMB purification process yielded Streptothricin F at 97.47% purity with a recovery rate of 91.16% [2].

Agricultural antifungal agents Alternaria phytopathogen control Fermentation purification efficiency

Streptothricin F Acid Exhibits Significantly Reduced Antibacterial Activity Compared to Parent Streptothricin F: Structure-Activity Validation

The antibacterial activities of five streptothricin acid derivatives (compounds 1–5) were assayed by microbroth dilution against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. Comparison of MIC values with the parent compounds Streptothricin F and Streptothricin D revealed that the antimicrobial activities of the acid derivatives (in which the streptolidine lactam amide bond is hydrolyzed) were decreased significantly, though the magnitude of reduction varied with specific structural modifications [1]. This structure-activity relationship confirms that the intact streptolidine lactam moiety is essential for full antibacterial potency.

Streptothricin acid derivatives Streptolidine lactam hydrolysis Antibacterial activity attenuation

Validated Research and Industrial Application Scenarios for Streptothricin F Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies Against Carbapenem-Resistant and Pandrug-Resistant Gram-Negative Pathogens

Streptothricin F is indicated for murine thigh infection and other in vivo efficacy models against highly drug-resistant Gram-negative pathogens, including CRE and pandrug-resistant NDM-1-expressing K. pneumoniae. The compound's >10-fold lower nephrotoxicity compared to Streptothricin D enables dosing at 100 mg/kg without observable renal histological abnormalities, whereas the nourseothricin mixture produces toxicity at 10 mg/kg [1]. This favorable toxicity profile supports experimental designs requiring extended dosing regimens or dose-ranging studies where the therapeutic window is a critical parameter [2].

Ribosome-Targeting Antibiotic Discovery and Structure-Activity Relationship Campaigns

Streptothricin F serves as a validated chemical biology probe for studying prokaryotic ribosome inhibition, with defined structural interactions at the 16S rRNA decoding site (C1054 and A1196, E. coli numbering) [1]. The availability of a convergent, diversity-enabling total synthesis route facilitates medicinal chemistry efforts to generate Streptothricin F analogs with potentially improved potency or selectivity profiles [2]. The compound's dual impairment of EF-G-dependent translocation and EF-Tu-dependent tRNA binding, combined with its distinctive template-specific miscoding pattern, provides multiple functional readouts for structure-activity relationship analysis .

Agricultural Antifungal Development Against Phytopathogenic Fungi Including Alternaria and Fusarium

Purified Streptothricin F (≥97% purity) demonstrates potent antifungal activity against Alternaria (EC50: 0.66 μg/mL), Fusarium oxysporum, and Colletotrichum species [1]. The 81-fold enhancement in antifungal potency upon purification from fermentation broth underscores the necessity of using highly purified material for agricultural fungicide development programs [2]. Applications include screening for novel crop protection agents and investigating the antifungal mechanism of action distinct from the antibacterial ribosome-targeting activity.

Selective Marker Development for Genetic Engineering in Highly Drug-Resistant Gram-Negative Bacteria

Streptothricin F retains potent activity against carbapenem-resistant Enterobacterales (MIC50: 2 μM; MIC90: 4 μM) and A. baumannii, pathogens for which conventional selection markers may be ineffective due to pre-existing resistance [1]. The streptothricin resistance determinants (sat genes encoding streptothricin acetyltransferases) are well-characterized and can be deployed as selectable markers in genetic manipulation of otherwise pandrug-resistant strains [2]. This application leverages the compound's validated spectrum against contemporary multidrug-resistant clinical isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptothricin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.